molecular formula C9H19NO B7797576 N-heptylacetamide CAS No. 14202-55-2

N-heptylacetamide

Cat. No. B7797576
CAS RN: 14202-55-2
M. Wt: 157.25 g/mol
InChI Key: OHADWZGOXBOKDQ-UHFFFAOYSA-N
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Description

N-heptylacetamide is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-heptylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-heptylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Flutamide Hydrolysis in Human Liver : Flutamide, an antiandrogen drug used for prostate cancer treatment, undergoes major metabolic pathways of hydroxylation and hydrolysis. Arylacetamide deacetylase (AADAC) and carboxylesterase (CES) 2 are key enzymes in this process. This research highlights the role of these enzymes in drug metabolism, which can be relevant to understanding the metabolism of compounds like N-heptylacetamide (Kobayashi et al., 2012).

  • Arylacetamide Deacetylase in Drug Hydrolysis : A study by Watanabe et al. (2009) emphasizes the role of human arylacetamide deacetylase in the hydrolysis of flutamide, a process that could be similar to the metabolism of N-heptylacetamide. This research provides insight into the specific enzymatic pathways involved in drug metabolism (Watanabe et al., 2009).

  • Rapid-Acting Glutamatergic Antidepressants : Research on ketamine, an N-methyl-D-aspartate glutamate receptor antagonist, and its rapid antidepressant effects provides a framework for understanding how compounds affecting neurotransmitter systems, potentially including N-heptylacetamide, could be used in psychiatric treatment (Krystal et al., 2013).

  • Antidepressant Effects of Ketamine : A study on ketamine's role in treating depression might offer insights into the potential psychiatric applications of N-heptylacetamide, particularly if it interacts with similar neurochemical pathways (Berman et al., 2000).

  • Metabolic Phenotyping in Acetaminophen Metabolism : The study of acetaminophen metabolism and its hepatotoxicity offers insights into the metabolic pathways and potential toxicities of related compounds like N-heptylacetamide (Coen, 2015).

properties

IUPAC Name

N-heptylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-4-5-6-7-8-10-9(2)11/h3-8H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHADWZGOXBOKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10324269
Record name N-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-heptylacetamide

CAS RN

14202-55-2
Record name NSC406194
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406194
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-heptylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10324269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.0 gms of 1-aminoheptane in 150 ml of CH2Cl2, is added 10.9 ml of Et3N followed by 2.79 ml of acetyl chloride. The reaction mixture is stirred at room temperature for 18 hours and then concentrated under vacuum. The residue obtained is partitioned between ethyl acetate and an aqueous 2N HCl solution; and after separating, the organic layer is washed with aqueous saturated NaHCO3, then brine, and dried over Na2SO4. After filtration and concentration, N-heptylacetamide is obtained as a clear liquid.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.79 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Bloemendal, G Somsen - The Journal of Chemical Thermodynamics, 1987 - Elsevier
… N-heptylacetamide. … N-heptylacetamide, … N,N-methylbutylacetamide N,N-ethylbutylacetamide N-hexylacetamide N-heptylacetamide NN-dihexylacetamide …
Number of citations: 6 www.sciencedirect.com
AM El-Sayed, RL Brown, B Bunn - Journal of Insect Physiology, 2021 - Elsevier
… trials, including: N-(3-methylbutyl)acetamide, N-propylbutyramide, N-butylpentanamide, N-(3-methylbutyl)butanamide, N-hexylpropionamide, N-propylhexanamide, N-heptylacetamide, …
Number of citations: 2 www.sciencedirect.com
D Dev, T Kalita, T Mondal… - Advanced Synthesis & …, 2021 - Wiley Online Library
A method for Beckmann rearrangement using ethyl 2‐cyano‐2‐(2‐nitrobenzenesulfonyloxyimino) acetate (o‐NosylOXY) under microwave irradiation is reported. Ketoximes (19 …
Number of citations: 7 onlinelibrary.wiley.com
J Barluenga, M Yus, JM Concellon… - The Journal of Organic …, 1983 - ACS Publications
… Unbuffered LTA promoted the rapid hydrolysis of 5 to AT-n-heptylacetamide. The use of solid buffers such as NaOAc, Na2HP04, or CaC03 under heterogeneous conditions (CH2C12 or …
Number of citations: 11 pubs.acs.org
Y Gao, J Liu, Z Li, T Guo, S Xu, H Zhu… - The Journal of …, 2018 - ACS Publications
… N-Heptylacetamide 3t could be obtained in 87% yield, albeit with an extended reaction time. However, cyclohexyl oxime 2s failed to give the desired ε-caprolactam 3s in an acceptable …
Number of citations: 52 pubs.acs.org
AJ Biloski, B Ganem - The Journal of Organic Chemistry, 1983 - ACS Publications
… Unbuffered LTA promoted the rapid hydrolysis of 5 to AT-n-heptylacetamide. The use of solid buffers such as NaOAc, Na2HP04, or CaC03 under heterogeneous conditions (CH2C12 or …
Number of citations: 5 pubs.acs.org
B Thiedemann, CML Schmitz… - The Journal of Organic …, 2014 - ACS Publications
… A literature procedure for the reduction of the very similar N-n-heptylacetamide, a compound which does not have the additional complication of a double bond present, described the …
Number of citations: 28 pubs.acs.org
S Raoufmoghaddam, E Drent, E Bouwman - ChemSusChem, 2013 - Wiley Online Library
A rhodium/xantphos homogeneous catalyst system has been developed for direct chemo‐ and regioselective mono‐N‐alkylation of primary amides with 1‐alkenes and syngas through …
RC Hydroamidomethylation - scholarlypublications …
The direct mono-N-alkylation of primary amides with 1-alkenes and syngas through catalytic ‘hydroamidomethylation’is reported. A selective rhodium/xantphos catalyst system has been …
J Lee, S Muthaiah, SH Hong - Advanced Synthesis & Catalysis, 2014 - Wiley Online Library
An iridium(III)‐catalyzed tandem synthesis of amides and amines from esters under solvent‐free conditions is described. A commercially available iridium(III) complex, [Cp*IrCl 2 ] 2 , …
Number of citations: 23 onlinelibrary.wiley.com

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